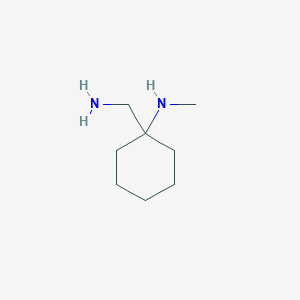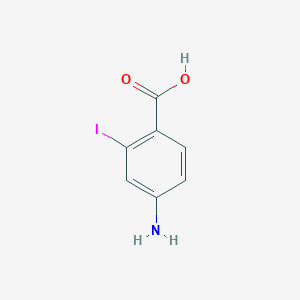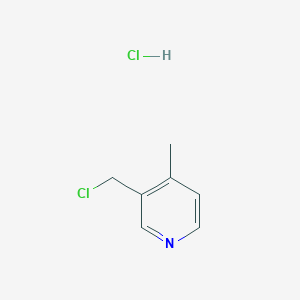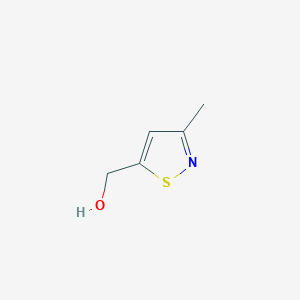![molecular formula C16H10Cl2O2S B1283304 5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride CAS No. 122024-71-9](/img/structure/B1283304.png)
5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride is a useful research compound. Its molecular formula is C16H10Cl2O2S and its molecular weight is 337.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride has been utilized in the synthesis of various chemical compounds. Researchers have used it in the synthesis of carbamates, ureas, and semicarbazides, which are further screened for antimicrobial and analgesic activities (Kumara et al., 2009). Its crystal structure has been analyzed using X-ray structure determination, revealing insights into its molecular interactions (Tarighi et al., 2009).
Biological Activities
The derivatives of this compound have been investigated for various biological activities. For instance, new benzo[b]thiophene derivatives synthesized using this compound have demonstrated significant antibacterial and moderate antifungal activities (Isloor et al., 2010). Similarly, compounds derived from it have been evaluated for their antibacterial activities (Hashim, 2018).
Chemical Transformations
This compound has been a key player in various chemical transformations. Researchers have explored its reaction with trans-diarylethenes, leading to the synthesis of novel fluorescent liquid crystalline compounds (Han et al., 2011). Moreover, it has been used in the construction of benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes, potentially useful in organic semiconductor materials (Irgashev et al., 2020).
Safety and Hazards
Direcciones Futuras
Thiophene derivatives have a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are a potential class of biologically active compounds and have been fascinated by a growing number of scientists . Therefore, the future directions in the research of thiophene derivatives like 5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride could involve further exploration of their biological activities and potential applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
It’s known that this compound is a derivative of thiophene, which is often used in drug synthesis due to its special reactivity .
Mode of Action
It’s known that thiophene derivatives are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
It’s known that thiophene derivatives play a significant role in the synthesis of numerous drugs .
Result of Action
It’s known that thiophene derivatives are used in the synthesis of numerous drugs, suggesting that they may have diverse effects depending on the specific drug and its target .
Análisis Bioquímico
Biochemical Properties
5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with various enzymes, including those involved in oxidative and reductive processes. For instance, it can undergo nucleophilic substitution reactions with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds. This interaction can alter the activity of enzymes and affect their catalytic properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of target proteins via nucleophilic substitution reactions. This compound can also act as an inhibitor or activator of specific enzymes by binding to their active sites or allosteric sites. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxicity, leading to adverse effects such as organ damage and impaired physiological functions. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells. The compound’s interaction with cofactors and other enzymes can also influence its metabolic fate and biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which determine its ability to traverse biological barriers .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can affect its interactions with target proteins and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular energy metabolism .
Propiedades
IUPAC Name |
3-chloro-5-phenylmethoxy-1-benzothiophene-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2S/c17-14-12-8-11(20-9-10-4-2-1-3-5-10)6-7-13(12)21-15(14)16(18)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNPQZSCMFMRPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC(=C3Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562892 |
Source


|
| Record name | 5-(Benzyloxy)-3-chloro-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122024-71-9 |
Source


|
| Record name | 5-(Benzyloxy)-3-chloro-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














